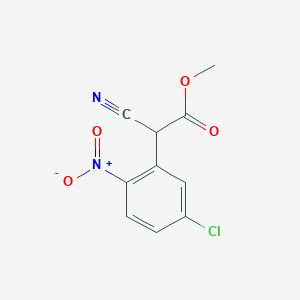

![molecular formula C7H9N3O2 B1613598 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 777819-31-5](/img/structure/B1613598.png)

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Übersicht

Beschreibung

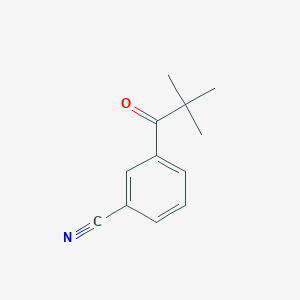

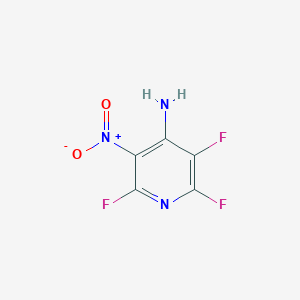

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a conformationally constrained amino acid that is a structural element in certain biologically active compounds . It can be synthesized from histamine dihydrochloride and polyformaldehyde .

Synthesis Analysis

The synthesis of the tetrahydro [4,5- c ]pyridine core was accomplished via the Pictet–Spengler reaction of histamine hydrochloride and paraformaldehyde . The reaction is carried out in nonaqueous solvent, such as acetonitrile, tetrahydrofuran or methylene chloride, with an added organic base, such as triethylamine or pyridine .Molecular Structure Analysis

The molecular formula of this compound is C7H9N3O2, and its molecular weight is 167.17 .Chemical Reactions Analysis

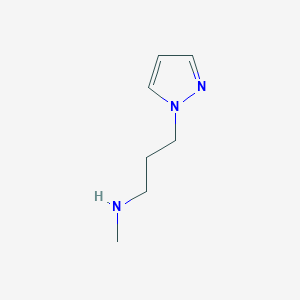

Alkylation or acylation of the secondary amine yielding compounds was achieved by treating 4 with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

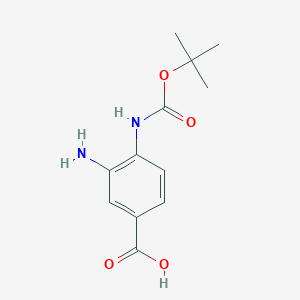

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives, known as spinacines, have been synthesized through the Pictet-Spengler reaction of N<sub>im</sub>-substituted histidines. This process also yielded cyclic hydantoin derivatives of spinacines. The synthesis aimed to explore amide, ester, 5-alkyl and acyl, along with regiospecific N<sub>im</sub>-alkyl and aralkyl derivatives. These compounds were determined and characterized spectroscopically, providing insights into their potential applications in various scientific research fields (Klutchko et al., 1991).

Molecular Frameworks and Gas Adsorption

Research has utilized the rigid and angular structure of tetracarboxylic acids incorporating imidazolium groups, like 1,3-bis(3,5-dicarboxyphenyl)imidazolium (H4L(+)), to construct charged metal-organic frameworks. These frameworks, formed with different pyridine-based linkers, exhibit unique properties such as selective gas adsorption. The pore sizes and electronic environments of these frameworks are modulated to achieve selective CO2 adsorption over N2 and CH4, demonstrating the potential of these structures in environmental and material sciences (Sen et al., 2014).

Photophysical Investigation for Cellular Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for their potential as cell membrane probes. These compounds exhibit solvatochromic behavior and have been tested with liposomes, showing successful intercalation into lipid bilayers. The kinetic experiments and temperature-dependent studies on these fluorophores suggest their applicability in monitoring cellular health and exploring biochemical pathways, highlighting their significance in chemical biology and medical diagnostics (Renno et al., 2022).

Wirkmechanismus

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Safety and Hazards

Zukünftige Richtungen

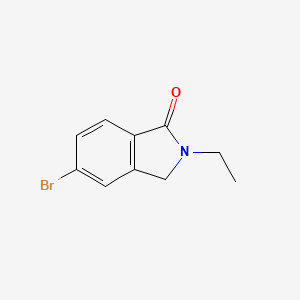

The potential therapeutic significance of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives is still being explored. Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h3,6,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELXZXRNDYMDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626637 | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

777819-31-5 | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)

![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)